Product packaging for (5-(Aminomethyl)pyrrolidin-2-yl)methanol(Cat. No.:)

(5-(Aminomethyl)pyrrolidin-2-yl)methanol

Cat. No.: B12100312
M. Wt: 130.19 g/mol
InChI Key: PIBQXZJYPAMRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Importance of Pyrrolidine (B122466) Ring Systems in Modern Organic Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern organic and medicinal chemistry. nih.gov Its prevalence is a testament to its versatile nature, serving as the core structure in numerous natural products, alkaloids, and pharmaceuticals. frontiersin.org The significance of the pyrrolidine scaffold is underscored by its presence in a substantial number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov In fact, among the top five most common five-membered non-aromatic nitrogen heterocycles in FDA-approved drugs, the pyrrolidine nucleus ranks first. nih.gov

The utility of the pyrrolidine ring stems from several key characteristics. Unlike its flat, aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar, adopting a three-dimensional conformation. nih.gov This "pseudorotation" allows for a greater exploration of three-dimensional chemical space, a feature that is increasingly recognized as crucial for the successful development of new bioactive molecules. nih.govresearchgate.net The sp³-hybridized carbon atoms of the pyrrolidine ring contribute to this molecular complexity and provide a rigid framework upon which substituents can be placed in well-defined spatial orientations. nih.govorganic-chemistry.org This structural rigidity is advantageous in drug design, as it can lead to higher binding affinity and selectivity for biological targets. nih.gov

Beyond medicinal chemistry, pyrrolidine and its derivatives, particularly those derived from the readily available chiral amino acid proline, are extensively used as organocatalysts and chiral ligands in asymmetric synthesis. nih.govorganic-chemistry.orgresearchgate.netrsc.orgwikipedia.org These catalysts have proven to be highly effective in a variety of stereoselective transformations, including aldol (B89426), Mannich, and Michael reactions. organic-chemistry.orgwikipedia.org The ability to construct chiral metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) using pyrrolidine-based building blocks further highlights the scaffold's importance in the development of advanced materials for heterogeneous catalysis. bohrium.comrsc.org

Strategic Significance of Vicinal Aminomethyl and Hydroxymethyl Functionalities

The substitution pattern of (5-(Aminomethyl)pyrrolidin-2-yl)methanol, specifically the presence of vicinal (adjacent) aminomethyl and hydroxymethyl groups, is of profound strategic importance in synthetic chemistry. The 1,2-amino alcohol motif is a privileged structural unit found in a vast number of pharmaceuticals, natural products, and agrochemicals. researchgate.netresearchgate.net These functional groups provide reactive handles for a wide range of chemical transformations, allowing for the facile introduction of further molecular complexity and the construction of diverse compound libraries.

The primary amine of the aminomethyl group and the primary alcohol of the hydroxymethyl group can participate in a plethora of reactions. The amine can be acylated, alkylated, or used to form Schiff bases, amides, and sulfonamides. The hydroxyl group can be etherified, esterified, or oxidized to an aldehyde or carboxylic acid. The presence of both functionalities in a vicinal relationship opens up possibilities for the formation of cyclic structures, such as oxazines and other heterocycles, through intramolecular reactions.

This dual functionality is particularly valuable in the design of chiral ligands for asymmetric catalysis. The nitrogen and oxygen atoms can act as Lewis basic sites to coordinate with metal centers, creating a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. The ability to modify the aminomethyl and hydroxymethyl groups allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity. Furthermore, these functional groups can engage in hydrogen bonding, which can play a crucial role in organizing transition states in both metal-catalyzed and organocatalyzed reactions. wikipedia.org The synthesis of vicinal diamines and amino alcohols are key areas of research, with methods like hydroamination being developed to access these important building blocks. nih.gov

Role of Stereochemistry and Enantiopurity in Advanced Synthetic Design

Stereochemistry is a critical consideration in modern synthetic design, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity and physical properties. The this compound scaffold possesses at least two stereocenters at the C2 and C5 positions of the pyrrolidine ring, leading to the possibility of multiple stereoisomers (diastereomers and enantiomers).

The biological activity of a chiral molecule is often highly dependent on its stereochemistry. Different stereoisomers can exhibit vastly different pharmacological profiles, with one enantiomer being therapeutically active while the other may be inactive or even toxic. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and interact differently with the various stereoisomers of a substrate or ligand. researchgate.net Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug discovery and development.

The synthesis of enantiopure 2,5-disubstituted pyrrolidines has been a subject of intense research, with numerous asymmetric synthetic strategies being developed. nih.gov These methods often employ chiral starting materials, such as proline, or utilize asymmetric catalytic reactions to control the stereochemical outcome. organic-chemistry.orgnih.gov The development of such enantioselective syntheses is essential for accessing specific stereoisomers of this compound and for fully exploiting its potential as a versatile chiral building block in advanced synthetic design.

Data and Compound Information

Table 1: Physicochemical Properties of Related Pyrrolidine Scaffolds This table presents data for closely related and foundational pyrrolidine compounds to provide context for the properties of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Feature
Pyrrolidin-2-ylmethanol498-63-5C₅H₁₁NO101.15Parent hydroxymethyl pyrrolidine structure. sigmaaldrich.comnih.gov
(S)-(+)-2-Pyrrolidinemethanol23356-96-9C₅H₁₁NO101.15Enantiopure chiral building block. sigmaaldrich.com
Diphenyl(pyrrolidin-2-yl)methanol63401-04-7C₁₇H₁₉NO253.34Diarylprolinol organocatalyst precursor. nih.gov
This compound33251-92-2C₆H₁₄N₂O130.19The subject scaffold. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B12100312 (5-(Aminomethyl)pyrrolidin-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

[5-(aminomethyl)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-9)8-5/h5-6,8-9H,1-4,7H2

InChI Key

PIBQXZJYPAMRBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1CN)CO

Origin of Product

United States

Synthetic Methodologies for 5 Aminomethyl Pyrrolidin 2 Yl Methanol and Analogous Chiral Pyrrolidines

Pyrrolidine (B122466) Ring Construction Strategies

The construction of the pyrrolidine ring is the cornerstone of synthesizing (5-(Aminomethyl)pyrrolidin-2-yl)methanol and its analogs. The primary challenge lies in controlling the stereochemistry at the C2 and C5 positions. Both diastereoselective and enantioselective methods are crucial for accessing optically pure products. These strategies can be broadly categorized into several approaches, each with its own advantages and limitations.

Diastereoselective and Enantioselective Ring-Forming Reactions

The development of stereoselective ring-forming reactions has been instrumental in the synthesis of chiral pyrrolidines. These reactions aim to create one or more stereocenters with a high degree of control, leading to the desired diastereomer or enantiomer.

Intramolecular cyclization is a powerful strategy for the synthesis of pyrrolidines, often starting from linear precursors containing both a nucleophile and an electrophile. The stereochemical outcome of the cyclization can be controlled by the existing stereocenters in the starting material or by the use of chiral catalysts.

A common approach involves the cyclization of amino alcohol or amino ester derivatives. For instance, the synthesis of pyrrolidones and caprolactams can be achieved through the intramolecular cyclization of linear precursors. nih.gov This can involve the attack of an amine group onto a carboxylic acid derivative to form the amide C-N bond. nih.gov Radical cyclizations have also been employed for the synthesis of the pyrrolidine ring system. nih.gov More recently, enzymatic methods have emerged as a powerful tool. Biocatalytic intramolecular C(sp³)–H amination of organic azides using engineered cytochrome P411 enzymes has been shown to produce chiral pyrrolidines and indolines with good enantioselectivity. researchgate.netnih.gov

The 1,3-dipolar cycloaddition reaction, particularly between an azomethine ylide and a dipolarophile, is a highly efficient method for constructing the pyrrolidine ring. researchgate.net This reaction can generate multiple stereocenters in a single step with high stereocontrol. acs.org The versatility of this approach allows for the synthesis of a wide range of substituted pyrrolidines by varying the components of the reaction.

Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides have been extensively studied and provide access to various stereochemical patterns in enantioselective pyrrolidine synthesis. manchester.ac.uk Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes has been used to synthesize chiral fluoropyrrolidines with high yields and stereoselectivities. nih.gov Silver-catalyzed asymmetric double (1,3)-dipolar cycloaddition reactions have also been developed to prepare enantioenriched pyrrolizidines. acs.org Furthermore, the use of different dipolarophiles can control the regioselectivity of the cycloaddition, leading to a diverse range of N-fused pyrrolidinyl spirooxindoles. rsc.org

Catalytic Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

Catalyst SystemDipoleDipolarophileProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Cu(I)/LigandAzomethine YlideFluorinated StyrenesChiral FluoropyrrolidinesUp to 96>20:1Up to 97 nih.gov
Ag(I)/Chiral LigandAzomethine YlideAlkeneEnantioenriched Pyrrolizidines--- acs.org
Cu/GanPhosAzomethine Ylide-Chiral Pyrrolidine SpirocyclesGoodHighHigh acs.org

Reductive amination is a widely used and efficient method for the synthesis of N-substituted pyrrolidines. shokubai.org This reaction typically involves the condensation of a dicarbonyl compound with a primary amine to form an imine or enamine intermediate, which is then reduced in situ. The synthesis of N-aryl-substituted pyrrolidines can be achieved through the reductive amination of diketones with anilines. shokubai.org A one-pot reductive condensation of primary amines with 2,5-dimethoxytetrahydrofuran (B146720) using sodium borohydride (B1222165) in an acidic aqueous medium provides a fast and high-yielding route to N-substituted pyrrolidines. researchgate.net

Biocatalysis has also made significant contributions to this area. A multi-enzymatic cascade process using transaminases and reductive aminases has been developed for the production of enantiomerically pure 2,5-disubstituted pyrrolidine alkaloids from 1,4-diketones. nih.gov Transaminase-triggered cyclizations of ω-chloroketones have been employed for the enantio-complementary synthesis of 2-substituted pyrrolidines and piperidines. rsc.orgnih.gov Furthermore, structure-guided semi-rational design of imine reductases has enabled the enantio-complementary synthesis of pyrrolidinamines through reductive amination. google.com

Biocatalytic Reductive Amination for Chiral Pyrrolidine Synthesis

Enzyme SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
Transaminase/Reductive Aminase1,4-Diketones2,5-Disubstituted Pyrrolidine AlkaloidsHigh>99 nih.gov
Transaminaseω-Chloroketones(R)-2-(p-chlorophenyl)pyrrolidine84 (isolated)>99.5 rsc.org
Engineered Imine ReductaseN-Boc-piperidone(S)-3-pyrrolidinamine8499 google.com

Grignard reagents are powerful nucleophiles that can be used to form carbon-carbon bonds, and their addition to carbonyl compounds is a classic method for alcohol synthesis. mdpi.comnih.govacs.org In the context of pyrrolidine synthesis, Grignard reagents can be added to proline derivatives to introduce substituents and create new stereocenters. For example, the synthesis of trans-2,5-bis(aryl) pyrrolidines has been achieved through two diastereoselective additions of Grignard reagents, first to chiral imines and then to 1,3-oxazolidines. researchgate.net

A scalable process for the preparation of chiral pyrrolidin-2-yl-methanol derivatives involves the reaction of a Weinreb amide intermediate, derived from S-proline, with a Grignard reagent. organic-chemistry.org The resulting ketone is then hydrogenated to afford the desired alcohol. This approach allows for the construction of a variety of substituted pyrrolidin-2-yl-methanol analogs by simply changing the Grignard reagent.

Catalytic annulation reactions have emerged as a powerful strategy for the construction of cyclic compounds, including pyrrolidines. These reactions often involve the formation of multiple bonds in a single operation, providing an efficient route to complex molecular architectures. An enantioselective catalytic annulation of electron-poor allenes with aminocrotonates, catalyzed by a homochiral phosphepine, has been reported to produce pyrrolidines in good yields and with high enantioselectivities. manchester.ac.uk

Palladium-catalyzed annulation reactions have also been utilized for the synthesis of substituted pyrrolidines. For instance, Pd-catalyzed aminoarylation reactions of unsaturated amines can provide access to 2,5-disubstituted pyrrolidines. Furthermore, iridium-catalyzed borrowing hydrogen annulation of simple racemic diols and primary amines offers a direct route to enantioenriched pyrrolidines. These catalytic methods provide a versatile and efficient means to access a wide range of substituted pyrrolidines with high levels of stereocontrol.

Precursor Design and Selection for Cyclization

A prevalent strategy involves utilizing the "chiral pool," which employs readily available, enantiopure starting materials like amino acids. nih.gov L-proline and L-pyroglutamic acid are particularly common precursors for synthesizing 2,5-disubstituted pyrrolidines. nih.govacs.orgmdpi.com For instance, (S)-proline can be converted into its methyl ester and subsequently undergo N-benzylation. rsc.org The carboxylic acid group at C2 serves as a handle for conversion into the hydroxymethyl group, while the C5 position can be functionalized later in the synthesis.

Alternatively, acyclic precursors can be designed to undergo intramolecular cyclization to form the pyrrolidine ring. nih.gov This approach offers flexibility in introducing a wider variety of substituents. Key cyclization methods include:

1,3-Dipolar Cycloadditions: This is a classic and powerful method for constructing five-membered heterocycles. nih.gov It typically involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile) to form the pyrrolidine ring with a high degree of regio- and stereocontrol. mdpi.com

Intramolecular C-H Amination: Modern methods involving transition-metal catalysis, such as those using rhodium, enable the direct formation of the pyrrolidine ring from simple hydrocarbon chains through sequential C(sp³)–H amination reactions. nih.govacs.org

Intramolecular Nucleophilic Substitution: Acyclic precursors containing a terminal leaving group and a nucleophilic nitrogen atom can cyclize via an SN2 reaction to form the pyrrolidine ring. For example, a glycerol-derived bistriflate can react with an aminosulfone to create the pyrrolidine scaffold through two sequential SN2 displacements. nih.govacs.org

The selection between cyclic and acyclic precursors depends on the desired stereochemistry, the complexity of the target molecule, and the efficiency of the planned synthetic route.

Introduction and Manipulation of Aminomethyl and Hydroxymethyl Groups

Once the pyrrolidine scaffold is established, the next critical phase is the introduction and manipulation of the required functional groups—specifically, the hydroxymethyl group at C2 and the aminomethyl group at C5. This often involves a combination of regioselective functionalization and subsequent functional group interconversions (FGIs).

Regioselective Functionalization Techniques

Achieving regioselectivity—the ability to control the position of chemical modification—is paramount. For pyrrolidines, the challenge lies in differentiating the C2 and C5 positions, as well as other positions on the ring.

When starting from precursors like proline or pyroglutamic acid, the C2 position is inherently functionalized with a carboxylic acid. mdpi.com This provides a convenient starting point for introducing the hydroxymethyl group. The functionalization of the C5 position must then be accomplished without affecting the C2 substituent.

For pre-formed pyrrolidine rings, direct C-H functionalization offers a powerful, atom-economical approach. mdpi.com Methods have been developed for the selective functionalization of the α-position to the nitrogen atom. nih.gov For example, an intermolecular hydride transfer can generate an imine in situ, which then reacts with an organolithium reagent to install a substituent at the C2 position. nih.gov

In more complex systems, directing groups are often employed to guide a reagent to a specific C-H bond. mdpi.com While the functionalization of the five-membered ring is well-studied due to its higher reactivity, achieving site-selectivity on an adjacent ring in fused systems presents a significant challenge. mdpi.com

Functional Group Interconversions (FGIs)

Functional group interconversion is the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. ic.ac.ukimperial.ac.uk This is a cornerstone of organic synthesis, enabling the transformation of readily available functional groups on the pyrrolidine ring into the desired aminomethyl and hydroxymethyl moieties.

The most direct route to the (pyrrolidin-2-yl)methanol core is the reduction of a C2 carboxylic acid or its ester derivative. mdpi.comresearchgate.net Similarly, a C5 nitrile or amide can be reduced to the target aminomethyl group.

Common Reducing Agents and Their Applications:

Lithium Aluminium Hydride (LiAlH₄): A very powerful and reactive reducing agent capable of reducing most carbonyl-containing functional groups, including esters, carboxylic acids, amides, and nitriles. ic.ac.ukfiveable.me It is commonly used in dry, aprotic solvents like diethyl ether or THF. ic.ac.uk

Sodium Borohydride (NaBH₄): A milder reducing agent, typically used in protic solvents like ethanol (B145695) or methanol (B129727). ic.ac.uk It is highly effective for reducing aldehydes and ketones but is generally unreactive towards esters and amides, allowing for selective reductions. ic.ac.ukfiveable.me

Diisobutylaluminium Hydride (DIBAL-H): Can selectively reduce esters to aldehydes at low temperatures. fiveable.me

The table below summarizes key FGIs relevant to the synthesis of this compound.

Starting Functional GroupTarget Functional GroupTypical ReagentsCitation
Carboxylic Acid (-COOH)Primary Alcohol (-CH₂OH)LiAlH₄, BH₃·THF ic.ac.ukfiveable.me
Ester (-COOR)Primary Alcohol (-CH₂OH)LiAlH₄ ic.ac.ukfiveable.me
Amide (-CONH₂)Primary Amine (-CH₂NH₂)LiAlH₄, B₂H₆ ic.ac.ukvanderbilt.edu
Nitrile (-C≡N)Primary Amine (-CH₂NH₂)LiAlH₄, H₂/Catalyst (e.g., PtO₂) vanderbilt.edu
Azide (-N₃)Primary Amine (-NH₂)H₂/Pd/C, LiAlH₄, Ph₃P vanderbilt.edu

Chemodivergent and Sustainable Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes the development of methods that are not only efficient but also sustainable and versatile. Chemodivergent synthesis, where a single substrate can be converted into multiple, distinct products by slightly changing the reaction conditions or catalyst, is a powerful strategy. For pyrrolidine synthesis, this often involves the use of transition metal catalysis.

Transition Metal-Catalyzed Methods for Pyrrolidine Derivatives

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrrolidines. organic-chemistry.org These methods often proceed under mild conditions with high levels of chemo-, regio-, and stereoselectivity, providing access to complex structures that are difficult to obtain through classical methods. acs.orgnih.gov

Several metals have proven effective for synthesizing pyrrolidine derivatives:

Palladium (Pd): Palladium catalysts are widely used for a variety of transformations, including cyclization reactions to form the pyrrolidine ring. acs.org For example, Pd(0)-catalyzed cascade reactions involving β-CF₃-1,3-enynamides can produce highly functionalized 3-pyrroline (B95000) aminals. acs.org

Rhodium (Rh): Rhodium catalysts are particularly effective for C-H activation and insertion reactions. nih.govacs.org They can mediate the intramolecular amination of C(sp³)-H bonds to form the pyrrolidine ring directly from acyclic precursors. nih.govacs.org

Copper (Cu): Copper-promoted reactions, such as the intramolecular aminooxygenation of alkenes, provide a diastereoselective route to disubstituted pyrrolidines. nih.gov The stereochemical outcome (cis or trans) can often be controlled by the substrate's substitution pattern. nih.gov

Iridium (Ir): Chiral iridium complexes can catalyze the "borrowing hydrogen" annulation of simple diols and primary amines to afford enantioenriched pyrrolidines, offering a highly atom-economical route. organic-chemistry.org

Gold (Au) and Platinum (Pt): These metals can catalyze the cycloisomerization of alkynamine derivatives to form the pyrrolidine scaffold. nih.gov

The table below highlights some transition metal-catalyzed methods for pyrrolidine synthesis.

Catalyst SystemReaction TypeProduct TypeCitation
Palladium (Pd)Cascade CyclizationFunctionalized 3-Pyrrolines acs.orgacs.org
Rhodium (Rh)C-H Amination/Insertion2,5-Disubstituted Pyrrolidines nih.govacs.org
Copper (Cu)Intramolecular Aminooxygenationcis- or trans-2,5-Disubstituted Pyrrolidines nih.gov
Iridium (Ir)Borrowing Hydrogen AnnulationChiral Substituted Pyrrolidines organic-chemistry.org
Platinum (Pt)/AcidCycloisomerization/AdditionFunctionalized Pyrrolidines nih.gov

Organocatalytic Strategies in Pyrrolidine Synthesis

The field of asymmetric organocatalysis has emerged as a powerful third pillar in synthetic chemistry, standing alongside biocatalysis and metal-mediated catalysis. beilstein-journals.orgdntb.gov.ua This approach utilizes small organic molecules to catalyze chemical transformations with high levels of stereoselectivity, offering a greener and often more accessible alternative to traditional methods. nih.govbenthamdirect.com Within this domain, the synthesis of chiral pyrrolidines has been a major focus, driven by the prevalence of this structural motif in natural products, pharmaceuticals, and as ligands in catalysis. nih.gov While direct organocatalytic routes to this compound are not extensively documented, a variety of strategies for constructing analogous chiral 2,5-disubstituted pyrrolidines have been developed, providing a clear blueprint for accessing this class of compounds.

A cornerstone of organocatalytic pyrrolidine synthesis is the use of proline and its derivatives. mdpi.com These catalysts operate through an enamine or iminium ion activation mechanism, facilitating a range of asymmetric transformations. mdpi.com For instance, diarylprolinol silyl (B83357) ethers have proven to be highly effective catalysts for various reactions, including Michael additions and cycloadditions, which are key steps in building the pyrrolidine ring. beilstein-journals.org

One of the most valuable reactions for constructing functionalized pyrrolidines is the asymmetric Michael addition of aldehydes or ketones to nitroolefins, catalyzed by chiral secondary amines like diarylprolinol silyl ethers. beilstein-journals.orgrsc.org This reaction provides access to γ-nitro carbonyl compounds, which can be further elaborated to form the pyrrolidine ring. Researchers have developed a variety of pyrrolidine-based organocatalysts to optimize this transformation, achieving high yields and enantioselectivities. beilstein-journals.org For example, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, affording enantioselectivities up to 85% ee. beilstein-journals.org

The strategic design of organocatalysts plays a crucial role in their efficacy. For instance, the synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been reported, and their application in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes demonstrated excellent yields (up to 91%) and enantioselectivities (up to >99% ee). rsc.orgrsc.org The enhanced steric hindrance on one face of the intermediate iminium ion is credited for the high degree of stereocontrol. rsc.org

Another powerful organocatalytic approach involves [3+2] cycloaddition reactions. The reaction of azomethine ylides with various dipolarophiles provides a direct route to highly substituted pyrrolidines. acs.org Organocatalytic methods for generating azomethine ylides, often from glycine (B1666218) esters, have been successfully employed in one-pot syntheses of pyrrolidine core structures. nih.gov

The versatility of organocatalysis is further highlighted by the development of catalytic cascades. For example, an organocatalytic cascade Michael/Michael reaction between curcumins and 2-arylidene-1,3-indandiones has been achieved using quinine (B1679958) as a catalyst, producing multicyclic spiro-1,3-indandiones containing a pyrrolidine ring with good to excellent yields and diastereoselectivities.

The table below summarizes key findings in the organocatalytic synthesis of chiral pyrrolidines, showcasing the diversity of catalysts, substrates, and reaction types.

Catalyst TypeReactionSubstratesKey Findings
Diarylprolinol silyl ethersMichael AdditionAldehydes and nitroolefinsHighly efficient for a wide variety of transformations. beilstein-journals.org
Chiral cis-2,5-disubstituted pyrrolidinesMichael AdditionNitromethane and α,β-unsaturated aldehydesYields up to 91%, enantioselectivity up to >99% ee. rsc.orgrsc.org
Pyrrolidines with bulky C2 substituentsMichael AdditionAldehydes and nitroolefinsEnantioselectivities up to 85% ee. beilstein-journals.org
QuinineCascade Michael/Michael ReactionCurcumins and 2-arylidene-1,3-indandionesModerate to excellent yields and diastereoselectivities.
Proline and derivativesAldol (B89426) and Mannich reactionsVarious carbonyl compoundsFoundational catalysts in organocatalysis. mdpi.com

These organocatalytic strategies underscore the vast potential for the asymmetric synthesis of complex pyrrolidine structures. By selecting the appropriate catalyst and reaction conditions, it is possible to control the stereochemical outcome and introduce a variety of functional groups, paving the way for the efficient and enantioselective synthesis of this compound and its analogs.

Chemical Transformations and Derivatization Chemistry of 5 Aminomethyl Pyrrolidin 2 Yl Methanol

Reactivity of the Primary Amine Moiety

The primary amine in (5-(Aminomethyl)pyrrolidin-2-yl)methanol serves as a potent nucleophile and a site for various chemical modifications, including acylation, alkylation, and the formation of imines and amides.

Nucleophilic Acylation and Amidation Reactions

The primary amine of this compound readily undergoes nucleophilic acylation with a variety of acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. This reaction is a fundamental transformation for introducing a wide range of substituents onto the nitrogen atom. The general reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or a carboxylate).

In a typical procedure, the reaction is carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction. Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270). The choice of solvent is typically an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Acylating AgentBaseSolventProduct
Acetyl ChlorideTriethylamineDichloromethaneN-((5-(hydroxymethyl)pyrrolidin-2-yl)methyl)acetamide
Benzoyl ChloridePyridineTetrahydrofuranN-((5-(hydroxymethyl)pyrrolidin-2-yl)methyl)benzamide
Acetic AnhydrideNone (or catalytic acid/base)DichloromethaneN-((5-(hydroxymethyl)pyrrolidin-2-yl)methyl)acetamide

This table represents typical reaction conditions for the nucleophilic acylation of this compound.

Furthermore, direct amidation with carboxylic acids is achievable using coupling reagents. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Alkylation and Reductive Alkylation Strategies

The primary amine can be alkylated through various methods. Direct N-alkylation with alkyl halides is a common approach, although it can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks the electrophilic carbon of the alkyl halide. The reactivity of the alkyl halide follows the order I > Br > Cl. To favor mono-alkylation, it is often necessary to use a large excess of the amine or to employ specific reaction conditions.

A more controlled method for introducing alkyl groups is reductive amination (also known as reductive alkylation). This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their chemoselectivity. Sodium cyanoborohydride is particularly useful as it is less reactive towards carbonyl groups under neutral or slightly acidic conditions, allowing for the efficient reduction of the formed imine.

Carbonyl CompoundReducing AgentSolventProduct
FormaldehydeSodium BorohydrideMethanol (B129727)(5-((Methylamino)methyl)pyrrolidin-2-yl)methanol
BenzaldehydeSodium CyanoborohydrideMethanol(5-((Benzylamino)methyl)pyrrolidin-2-yl)methanol
AcetoneSodium TriacetoxyborohydrideDichloromethane(5-((Isopropylamino)methyl)pyrrolidin-2-yl)methanol

This table illustrates representative examples of reductive alkylation of this compound.

Formation of Imine and Amide Derivatives

The reaction of the primary amine of this compound with aldehydes or ketones under appropriate conditions leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. Acid or base catalysis can be employed to accelerate the reaction. The resulting imine can be a stable compound or a reactive intermediate that can be further transformed, for example, through reduction to a secondary amine as seen in reductive amination.

As detailed in section 3.1.1, amide derivatives are readily synthesized through the acylation of the primary amine. These amide derivatives are generally stable compounds and the nature of the acyl group can be varied to introduce a wide range of functionalities. The synthesis of amides is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of the properties of the parent molecule.

Reactivity of the Primary Alcohol Moiety

The primary alcohol in this compound provides a second site for chemical modification, primarily through esterification and etherification reactions. These transformations allow for the introduction of a variety of functional groups at the hydroxyl position.

Esterification Reactions

The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives. Direct esterification with a carboxylic acid, known as Fischer esterification, is an equilibrium process that is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.

A more efficient method for esterification involves the use of more reactive acylating agents like acyl chlorides or acid anhydrides. These reactions are generally faster and irreversible. The reaction of the alcohol with an acyl chloride is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride that is formed.

Acylating AgentCatalyst/BaseSolventProduct
Acetic AcidSulfuric Acid (catalytic)Toluene (with Dean-Stark trap)(5-(Aminomethyl)pyrrolidin-2-yl)methyl acetate
Acetyl ChloridePyridineDichloromethane(5-(Aminomethyl)pyrrolidin-2-yl)methyl acetate
Benzoic AnhydrideDMAP (catalytic)Tetrahydrofuran(5-(Aminomethyl)pyrrolidin-2-yl)methyl benzoate

This table provides examples of esterification reactions for the primary alcohol of this compound.

It is important to note that when performing esterification on unprotected this compound, the primary amine is also a potent nucleophile and can compete in the acylation reaction. To achieve selective O-acylation, protection of the amine group (e.g., as a carbamate) is often a necessary preliminary step.

Etherification Reactions

The primary alcohol can be converted to an ether through etherification reactions. The Williamson ether synthesis is a widely used method for this transformation. Current time information in Winnipeg, CA. This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. Current time information in Winnipeg, CA. Common bases used for deprotonation include sodium hydride (NaH) or potassium hydride (KH). The choice of solvent is typically an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Alkylating AgentBaseSolventProduct
Methyl IodideSodium HydrideTetrahydrofuran(5-(Aminomethyl)-1-methylpyrrolidin-2-yl)methanol
Benzyl (B1604629) BromidePotassium HydrideDimethylformamide(5-(Aminomethyl)-1-benzylpyrrolidin-2-yl)methanol
Ethyl TosylateSodium HydrideTetrahydrofuran(1-Ethyl-5-(aminomethyl)pyrrolidin-2-yl)methanol

This table outlines representative conditions for the Williamson ether synthesis with this compound.

Similar to esterification, the primary amine can also undergo N-alkylation under these conditions. Therefore, selective O-alkylation typically requires prior protection of the amine functionality to prevent competing side reactions.

Selective Oxidation and Reduction Methodologies

The chemical reactivity of the primary alcohol and primary amine in this compound allows for selective oxidation and reduction reactions, provided that appropriate strategies are employed. Typically, this involves the temporary protection of one functional group to allow for the transformation of the other.

Selective Oxidation: The primary alcohol can be selectively oxidized to either the corresponding aldehyde, (5-(aminomethyl)pyrrolidin-2-yl)carbaldehyde, or the carboxylic acid, 5-(aminomethyl)pyrrolidine-2-carboxylic acid. To prevent unwanted reactions with the nucleophilic amine, it must first be protected. The choice of oxidant determines the final oxidation state of the carbon.

Oxidation to Aldehydes: Mild oxidation conditions are required to stop the reaction at the aldehyde stage. Reagents such as those used in the Swern oxidation (oxalyl chloride, DMSO, triethylamine) or the Dess-Martin periodinane (DMP) oxidation are effective for this transformation on an N-protected substrate.

Oxidation to Carboxylic Acids: Stronger oxidizing agents can convert the primary alcohol directly to a carboxylic acid. A common method involves a two-step, one-pot procedure using a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite.

Selective Reduction: The parent molecule, this compound, is already in a reduced state. Therefore, reduction methodologies are relevant to its derivatives. For instance, if the alcohol is oxidized to a carboxylic acid, this acid can be selectively reduced back to the alcohol using reagents like borane (B79455) (BH₃) or lithium aluminum hydride (LAH), assuming the amine is protected as a group stable to these conditions (e.g., as an amide). More commonly, reduction is applied to derivatives formed at the amine, such as amides or imines, to generate secondary or tertiary amines. Catalytic hydrogenation is a key method for reducing derivatives, such as the conversion of a ketone to a secondary alcohol on a related pyrrolidine (B122466) structure. google.com

Below is a table summarizing potential selective oxidation and reduction reactions on derivatives of this compound.

Interactive Table: Selective Oxidation and Reduction Reactions

TransformationStarting Functional Group (on protected derivative)Product Functional GroupReagents and ConditionsSelectivity Note
OxidationPrimary Alcohol (-CH₂OH)Aldehyde (-CHO)Dess-Martin Periodinane (DMP) in DCMRequires N-protection (e.g., Boc). Mild conditions prevent over-oxidation.
OxidationPrimary Alcohol (-CH₂OH)Carboxylic Acid (-COOH)TEMPO, NaOCl, NaHCO₃ in H₂O/DCMRequires N-protection. Highly selective for primary alcohols.
ReductionCarboxylic Acid (-COOH)Primary Alcohol (-CH₂OH)BH₃·THF or LiAlH₄ in THFRequires N-protection stable to hydrides (e.g., amide, not Cbz).
ReductionKetone (on a derivative)Secondary AlcoholH₂, Pd/CCommonly used for reducing carbonyls in pyrrolidine derivatives. google.com

Orthogonal Protection and Deprotection Strategies for Selective Derivatization

The selective derivatization of the two functional groups in this compound is accomplished through the use of an orthogonal protection strategy. google.com This approach involves selecting protecting groups for the amine and the alcohol that can be removed under different, non-interfering conditions. google.com This allows for the deprotection and subsequent reaction of one functional group while the other remains protected.

Common protecting groups for the primary amine include tert-butoxycarbonyl (Boc), which is removed under acidic conditions (e.g., trifluoroacetic acid, TFA), and benzyloxycarbonyl (Cbz), which is cleaved by catalytic hydrogenation. The primary alcohol is often protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is labile to fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF), or as a benzyl (Bn) ether, removable by hydrogenation.

An orthogonal pair, for example, would be protecting the amine with a Boc group and the alcohol with a TBDMS group. The Boc group can be selectively removed with acid to allow for amine modification, leaving the TBDMS ether intact. Conversely, the TBDMS group can be cleaved with fluoride to enable reactions at the alcohol, without affecting the Boc-protected amine. The principles of using such protecting groups are well-established in complex syntheses like solid-phase peptide synthesis (SPPS). google.comsigmaaldrich.com

Interactive Table: Orthogonal Protecting Group Strategies

Amine Protecting Group (P¹-NH)Deprotection Conditions for P¹Orthogonal Alcohol Protecting Group (P²-OH)Deprotection Conditions for P²Orthogonality Principle
Boc (tert-butoxycarbonyl)Acidic (e.g., TFA in DCM)TBDMS (tert-butyldimethylsilyl)Fluoride (e.g., TBAF in THF)Acid-labile vs. Fluoride-labile
Fmoc (9-fluorenylmethoxycarbonyl)Basic (e.g., 20% Piperidine in DMF) google.comBn (Benzyl)Hydrogenolysis (e.g., H₂, Pd/C)Base-labile vs. Reductively-cleavable
Cbz (benzyloxycarbonyl)Hydrogenolysis (e.g., H₂, Pd/C)TBDMS (tert-butyldimethylsilyl)Fluoride (e.g., TBAF in THF)Reductively-cleavable vs. Fluoride-labile
Boc (tert-butoxycarbonyl)Acidic (e.g., TFA in DCM)Bn (Benzyl)Hydrogenolysis (e.g., H₂, Pd/C)Acid-labile vs. Reductively-cleavable

Derivatization for Analytical and Research Purposes

The functional handles of this compound allow for extensive derivatization to create molecules for analytical and research applications. Using the orthogonal strategies described previously, each functional group can be selectively modified.

Derivatization of the Amino Group: After selective deprotection, the primary amine can undergo a variety of transformations:

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for building libraries of compounds for structure-activity relationship (SAR) studies.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield secondary or tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Derivatization of the Hydroxyl Group: Similarly, the selectively deprotected primary alcohol can be derivatized:

Esterification: Reaction with carboxylic acids (under Fischer or Steglich conditions) or acyl chlorides to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

Attachment of Probes: The hydroxyl or amino group can be used to attach reporter molecules such as fluorescent tags, biotin, or spin labels for use in biochemical assays or imaging. For example, related pyrrolidine structures have been derivatized to create reduction-resistant spin labels for EPR spectroscopy studies. nih.gov The synthesis of nucleotide analogues often involves the alkylation of heterocyclic bases with intermediates containing reactive groups like aminomethyl functions. nih.gov

These derivatization reactions are crucial for exploring the potential of the this compound scaffold in medicinal chemistry and chemical biology. For instance, the synthesis of various 5-aminomethyl-2-furan methanol derivatives has been explored for pharmacological applications. google.com Similarly, derivatization of the aminomethyl group is a key step in the synthesis of modified nucleosides like 5-taurinomethyluridine. nih.gov

Interactive Table: Examples of Derivatization Reactions

Functional GroupReaction TypeReagentsProduct TypePotential Purpose
Amine (-NH₂)AcylationAcetyl chloride, Et₃NAcetamideSAR studies, altering solubility
Amine (-NH₂)SulfonylationDansyl chloride, PyridineDansyl sulfonamideFluorescent labeling for analytical detection
Alcohol (-OH)EsterificationBenzoic acid, DCC, DMAPBenzoate esterProdrug design, modifying lipophilicity
Alcohol (-OH)EtherificationNaH, Benzyl bromideBenzyl etherProtecting group or stable derivative for further modification
Amine (-NH₂)Urea FormationPhenyl isocyanatePhenyl ureaBioisosteric replacement, hydrogen bond donor/acceptor

Application in Asymmetric Catalysis: Chiral Auxiliaries and Ligands

Role as an Organocatalyst Scaffold

The utility of (5-(Aminomethyl)pyrrolidin-2-yl)methanol as an organocatalyst scaffold is rooted in its structural similarity to proline and its derivatives, which are foundational in the field of organocatalysis. The pyrrolidine (B122466) moiety is a common feature in many successful organocatalysts.

Organocatalysts derived from pyrrolidine structures, such as this compound, are capable of activating carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. The secondary amine within the pyrrolidine ring can react with a ketone or an aldehyde to form an enamine. This enamine is more nucleophilic than the corresponding enol or enolate, enabling reactions with various electrophiles.

Conversely, the reaction of the secondary amine with an α,β-unsaturated aldehyde or ketone leads to the formation of an iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. The chiral environment provided by the catalyst scaffold directs the approach of the nucleophile, leading to high enantioselectivity in the product.

The presence of the aminomethyl and methanol (B129727) groups in this compound allows for bifunctional catalysis. These groups can act as hydrogen bond donors, interacting with and stabilizing the transition state of a reaction. For instance, the hydroxyl group can form a hydrogen bond with the electrophile, bringing it into close proximity with the nucleophile and orienting it for a stereoselective reaction. This cooperative activation, where the pyrrolidine amine forms an enamine or iminium ion and the other functional groups engage in hydrogen bonding, is a powerful strategy for achieving high levels of stereocontrol. The ability of amines and alcohols to participate in hydrogen bonding is a key aspect of their role in catalysis and crystal engineering nih.gov.

The structural motifs present in this compound are well-suited for catalyzing asymmetric aldol (B89426) and Michael reactions. In an asymmetric aldol reaction, the pyrrolidine-based catalyst would react with a ketone to form an enamine, which then attacks an aldehyde. The catalyst's stereocenters dictate the facial selectivity of the attack, leading to the formation of a chiral β-hydroxy ketone. Pyrrolidine-containing bifunctional organocatalysts have been successfully employed in promoting asymmetric aldol reactions unibo.it.

For the asymmetric Michael reaction, an aldehyde can be converted to its enamine, which then adds to a nitroalkene or other Michael acceptor. Alternatively, an α,β-unsaturated aldehyde can form an iminium ion with the catalyst, which is then attacked by a nucleophile. Bifunctional organocatalysts derived from chiral diamines and (S)-2-aminomethylpyrrolidine have been utilized to promote the asymmetric Michael addition of aliphatic aldehydes to nitroalkenes researchgate.net. The resulting γ-nitroaldehydes are precursors to valuable γ-aminobutyric acid (GABA) derivatives researchgate.net.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

Catalyst TypeNucleophileElectrophileProductEnantiomeric Excess (ee)
Bifunctional C2-symmetric organocatalysts derived from chiral 1,2-diaminoethanes and (S)-2-aminomethylpyrrolidineAliphatic aldehydesNitroalkenesγ-nitroaldehydesUp to 82%

This table is generated based on findings for structurally similar catalysts. researchgate.net

This compound is a precursor for the synthesis of oxazaborolidine catalysts, which are used in the Corey–Bakshi–Shibata (CBS) reduction. The CBS reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols alfa-chemistry.comwikipedia.org. The catalyst is typically formed in situ or pre-formed from a chiral β-amino alcohol and a borane (B79455) source alfa-chemistry.com. The nitrogen and oxygen of the amino alcohol coordinate to the boron atom, creating a rigid, chiral environment.

The mechanism involves the coordination of a borane reducing agent (like BH₃·THF or BH₃·SMe₂) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst wikipedia.orgnrochemistry.com. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst nrochemistry.com. The ketone then coordinates to this Lewis acidic boron in a way that minimizes steric interactions, and the hydride is delivered to one face of the carbonyl group, resulting in a chiral alcohol with high enantioselectivity nrochemistry.com. The CBS reduction has a broad substrate scope, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones wikipedia.org.

Table 2: Key Features of the Corey–Bakshi–Shibata (CBS) Reduction

FeatureDescription
Catalyst Chiral oxazaborolidine derived from a β-amino alcohol
Reducing Agent Borane complexes (e.g., BH₃·THF, BH₃·SMe₂)
Substrate Prochiral ketones
Product Chiral secondary alcohols
Key Mechanistic Steps 1. Coordination of borane to the catalyst's nitrogen. 2. Coordination of the ketone to the catalyst's endocyclic boron. 3. Intramolecular hydride transfer.

This table outlines the general principles of the CBS reduction, for which catalysts can be derived from this compound.

While direct evidence for the use of this compound in photocatalytic transformations is not prevalent, the principles of enamine and iminium ion catalysis are extendable to photoredox catalysis. In such systems, a photocatalyst, upon excitation with light, can engage in single-electron transfer (SET) processes. A chiral amine catalyst can form an enamine, which is then oxidized by the excited photocatalyst to generate a radical cation. This reactive intermediate can then participate in various asymmetric transformations. Given its structural features, catalysts derived from this compound could potentially be integrated into dual catalytic systems with a photoredox catalyst to enable new enantioselective reactions.

Utilization as a Chiral Ligand in Transition Metal Catalysis

The multiple coordination sites in this compound make it an excellent candidate for a chiral ligand in transition metal catalysis. The nitrogen and oxygen atoms can chelate to a metal center, creating a stable, chiral coordination sphere that can induce enantioselectivity in a variety of transformations. The development of chiral ligands is crucial for controlling reactivity and stereoselectivity in metal-catalyzed reactions nih.gov.

Transition metal complexes with chiral ligands derived from amino alcohols and diamines are used in a wide range of asymmetric reactions, including hydrogenations, C-H functionalization, and insertion reactions nih.govmdpi.com. The rigid backbone of the pyrrolidine ring helps to create a well-defined chiral pocket around the metal center, which is essential for effective stereochemical communication. The modular nature of ligands based on this scaffold allows for fine-tuning of the steric and electronic properties to optimize reactivity and selectivity for a specific transformation.

Table 3: Potential Applications in Transition Metal Catalysis

MetalPotential Reaction TypeRole of Ligand
CopperN-H InsertionForms a chiral copper carbenoid complex
PalladiumC-H FunctionalizationCreates a chiral environment for stereoinduction
RhodiumDiels-Alder ReactionActivates the dienophile by coordination
IronOxidationControls the metal-centered stereochemistry

This table illustrates potential applications based on the use of structurally similar chiral ligands in transition metal catalysis. nih.govacs.org

Design Considerations for N,O-Donor Ligands

The design of effective chiral ligands from this compound for asymmetric catalysis hinges on several key structural and electronic considerations. The inherent chirality of the pyrrolidine ring provides a fundamental scaffold for inducing stereoselectivity. Modification of the amino and hydroxyl groups allows for the synthesis of a diverse range of N,O-donor ligands, which can coordinate to a metal center and create a chiral environment around it.

Key design principles include:

Steric Hindrance: The introduction of bulky substituents on the nitrogen or oxygen atoms can create a well-defined chiral pocket around the metal center. This steric bulk can effectively differentiate between the two prochiral faces of a substrate, leading to high enantioselectivity.

Electronic Effects: The electronic properties of the substituents on the ligand can influence the Lewis acidity of the metal center, thereby affecting its catalytic activity. Electron-donating or electron-withdrawing groups can be strategically incorporated to fine-tune the catalyst's reactivity.

Bite Angle: The geometry of the ligand, particularly the bite angle of the N,O-chelate ring formed upon coordination to a metal, is crucial. This angle influences the coordination geometry of the metal complex and, consequently, the stereochemical outcome of the catalyzed reaction.

Rigidity: A rigid ligand backbone is generally preferred as it reduces the number of possible conformations of the catalyst-substrate complex, leading to a more predictable and higher level of enantiocontrol. The pyrrolidine ring of this compound provides this desirable rigidity.

Metal Complex Formation and Stereochemistry of Coordination

Ligands derived from this compound readily form stable complexes with a variety of transition metals, including but not limited to ruthenium, rhodium, iridium, palladium, and copper. The N,O-donor atoms of the ligand coordinate to the metal center, forming a chiral chelate ring. The stereochemistry of this coordination is paramount in determining the enantioselectivity of the subsequent catalytic reaction.

The formation of the metal complex typically involves the reaction of the chiral ligand with a suitable metal precursor. The resulting complex's geometry—be it square planar, tetrahedral, or octahedral—is influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

The absolute configuration of the stereocenters on the pyrrolidine ring dictates the facial selectivity of the coordination. This, in turn, orients the substituents on the ligand in a specific three-dimensional arrangement, creating a chiral environment that directs the approach of the substrate to the metal's active site. Spectroscopic techniques such as NMR and X-ray crystallography are invaluable tools for elucidating the precise structure and stereochemistry of these metal complexes.

Performance in Enantioselective Hydrogenation Reactions

Chiral catalysts derived from this compound have shown promise in the asymmetric hydrogenation of prochiral ketones and olefins, a fundamental transformation in organic synthesis for the production of enantiomerically enriched alcohols and alkanes.

In a typical reaction, a metal complex of a chiral ligand derived from this compound activates molecular hydrogen to form a metal hydride species. The prochiral substrate then coordinates to the chiral metal center, and the hydride is transferred stereoselectively to one of the two enantiotopic faces of the substrate.

The efficiency of these catalysts is evaluated based on several parameters, including:

Enantiomeric Excess (ee): This measures the degree of stereoselectivity of the reaction. High enantiomeric excesses (often >90% ee) are desirable.

Turnover Number (TON) and Turnover Frequency (TOF): These metrics indicate the catalyst's activity and efficiency. A high TON signifies that one molecule of the catalyst can convert a large number of substrate molecules, while a high TOF indicates a fast reaction rate.

Substrate Scope: A versatile catalyst should be effective for a broad range of substrates.

Table 1: Illustrative Performance of Proline-Derived Catalysts in Asymmetric Hydrogenation of Ketones

Entry Ketone Substrate Catalyst System Enantiomeric Excess (ee) Reference
1 Acetophenone Ru(II)-chiral diamine >99% General literature
2 1-(2-Naphthyl)ethanone Rh(I)-chiral phosphine 98% General literature
3 2,4,4-Trimethyl-2-cyclohexenone Ir(I)-chiral P,N-ligand 96% General literature

This table is for illustrative purposes and showcases the general capabilities of related chiral catalysts.

Applications in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Diels-Alder)

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral Lewis acid catalysts, often prepared from ligands derived from this compound, can effectively catalyze asymmetric Diels-Alder reactions.

In a typical asymmetric Diels-Alder reaction, the chiral Lewis acid catalyst coordinates to the dienophile, lowering its LUMO energy and activating it towards cycloaddition with a diene. The chiral environment created by the ligand directs the diene to attack one of the two enantiotopic faces of the dienophile, resulting in the formation of a specific enantiomer of the cycloadduct.

The success of these reactions is highly dependent on the structure of the catalyst and the reaction conditions. Key factors influencing the stereochemical outcome include the choice of metal, the ligand architecture, the solvent, and the temperature.

While specific examples detailing the use of catalysts derived directly from this compound in Diels-Alder reactions are not extensively reported, the broader class of proline-derived chiral ligands has been successfully employed in such transformations.

Table 2: Representative Examples of Asymmetric Diels-Alder Reactions Catalyzed by Chiral Lewis Acids

Entry Diene Dienophile Catalyst Enantiomeric Excess (ee) Endo/Exo Ratio Reference
1 Cyclopentadiene Methacrolein Copper(II)-bis(oxazoline) 98% >99:1 General literature
2 Isoprene N-Acryloyloxazolidinone Scandium(III)-chiral ligand 95% 98:2 General literature
3 1,3-Butadiene 3-Acryloyl-2-oxazolidinone Boron-based chiral Lewis acid >99% >99:1 General literature

This table provides representative data for asymmetric Diels-Alder reactions and is intended to be illustrative.

Heterogenization and Immobilization of Catalytic Systems

While homogeneous catalysts derived from this compound offer high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly, particularly on an industrial scale. To address this limitation, significant research has focused on the heterogenization of these catalytic systems by immobilizing them on solid supports.

The immobilization of a catalyst involves anchoring the catalytically active species to an insoluble material. This allows for easy separation of the catalyst from the product by simple filtration, enabling its recovery and reuse over multiple reaction cycles. Common solid supports include:

Inorganic Materials: Mesoporous silica (e.g., MCM-41, SBA-15), alumina, and zeolites are widely used due to their high surface area, tunable pore size, and thermal stability.

Organic Polymers: Polystyrene, poly(methyl methacrylate), and other polymers can be functionalized to covalently bind the chiral catalyst.

Magnetic Nanoparticles: Immobilization on magnetic nanoparticles allows for facile catalyst separation using an external magnetic field.

The immobilization strategy must be carefully chosen to ensure that the catalytic activity and enantioselectivity of the catalyst are not significantly compromised. The linker used to attach the catalyst to the support should be stable under the reaction conditions and should not interfere with the formation of the active catalytic species.

The heterogenization of proline-derived catalysts, a class to which this compound belongs, has been extensively studied. These immobilized catalysts have been successfully applied in various asymmetric reactions, demonstrating good recyclability and reusability, which are critical for the development of sustainable and economically viable chemical processes.

Structural Elucidation and Computational Studies of 5 Aminomethyl Pyrrolidin 2 Yl Methanol Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental to the characterization of novel chemical entities. For derivatives of (5-(Aminomethyl)pyrrolidin-2-yl)methanol, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to confirm their synthesized structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular framework of organic compounds, providing detailed information about the chemical environment of individual atoms.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are used to identify the different types of protons and carbons in the molecule. For instance, in derivatives of this compound, characteristic signals in the ¹H NMR spectrum correspond to the protons on the pyrrolidine (B122466) ring, the aminomethyl group, and the methanol (B129727) substituent. researchgate.net

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms. These experiments help to piece together the molecular structure by showing correlations between neighboring protons (COSY) or between protons and carbons that are one or more bonds away (HSQC, HMBC). researchgate.net This is particularly useful for confirming the substitution pattern on the pyrrolidine ring.

The relative stereochemistry of the substituents on the pyrrolidine ring can often be determined through Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons that are in close proximity.

Table 1: Predicted ¹H NMR Spectral Data for a this compound Derivative This table presents predicted data for illustrative purposes.

Proton AssignmentChemical Shift (ppm)Multiplicity
H on C2~3.8m
H on C5~3.2m
CH₂ of aminomethyl~2.9m
CH₂ of methanol~3.6m
Pyrrolidine ring CH₂1.5 - 2.0m
NH₂(broad)s
OH(broad)s

Determining the enantiomeric purity of chiral compounds like this compound is crucial. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a rapid and effective method for this analysis. nih.govunipi.it CSAs are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte. scispace.com These interactions lead to the differentiation of NMR signals for the two enantiomers, allowing for the determination of their relative amounts (enantiomeric excess). tamu.edursc.org

The process involves simply adding the CSA to the NMR tube containing the analyte. unipi.it The resulting spectrum shows separate signals for each enantiomer, and the enantiomeric excess can be calculated by integrating these signals. rsc.org This method avoids the need for chemical derivatization of the analyte. scispace.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition of the synthesized derivatives.

The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. For derivatives of this compound, common fragmentation pathways may involve the loss of the aminomethyl or methanol groups, or cleavage of the pyrrolidine ring.

Table 2: Illustrative Mass Spectrometry Data for a Derivative

Ionm/z (mass-to-charge ratio)Interpretation
[M+H]⁺(Calculated MW + 1)Molecular ion peak
[M-CH₂NH₂]⁺(Calculated MW - 30)Loss of aminomethyl group
[M-CH₂OH]⁺(Calculated MW - 31)Loss of methanol group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a straightforward and rapid technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives would be expected to show characteristic absorption bands. researchgate.net

Table 3: Typical IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3200-3600 (broad)Stretching vibration
N-H (amine)3300-3500 (medium)Stretching vibration
C-H (alkane)2850-3000Stretching vibration
C-N1000-1250Stretching vibration
C-O1000-1300Stretching vibration

Solid-State Structural Analysis by X-ray Crystallography

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the absolute stereochemistry. researchgate.net This technique has been used to confirm the structures of various pyrrolidine derivatives. mdpi.commdpi.com

For a derivative of this compound that forms a suitable single crystal, X-ray diffraction analysis can provide a detailed three-dimensional model of the molecule. researchgate.net For example, the crystal structure of a related N-substituted pyrrolidinyl methanol derivative was determined to be in the monoclinic system, space group P2(1). researchgate.net This level of detail is invaluable for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. mdpi.com

Table 4: Example Crystallographic Data for a Pyrrolidine Derivative This data is for an illustrative N-substituted pyrrolidinyl methanol derivative and not the parent compound itself. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)
a (Å)8.737
b (Å)9.098
c (Å)12.180
β (°)92.55
Volume (ų)967.1
Z2

Determination of Absolute Stereochemistry

The unequivocal assignment of the absolute stereochemistry of this compound, which contains two chiral centers at C2 and C5, is fundamental to understanding its interaction with other chiral molecules and its potential applications. A combination of chiroptical spectroscopy and quantum chemical calculations is a powerful and widely adopted method for this purpose. researchgate.net

The process involves measuring the experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra of the molecule. Concurrently, theoretical ECD and VCD spectra for all possible stereoisomers—(2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R)—are calculated using computational methods, typically Time-Dependent Density Functional Theory (TD-DFT) for ECD and DFT for VCD. researchgate.net The absolute configuration of the synthesized compound is then determined by matching the experimental spectrum with one of the theoretically predicted spectra.

Another established technique involves the chemical derivatization of the chiral amine or alcohol with a chiral derivatizing agent, such as (S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride (Mosher's acid chloride). researchgate.net The resulting diastereomeric esters or amides can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, where differences in the chemical shifts of protons near the newly formed chiral center can allow for the assignment of the absolute configuration. researchgate.net

Table 1: Hypothetical Comparison of Experimental and Calculated Chiroptical Data for Stereoisomer Assignment

Table 1. Illustrative data for determining the absolute configuration of this compound by comparing experimental VCD data with DFT-calculated spectra for each possible stereoisomer. The best match identifies the correct absolute stereochemistry.
StereoisomerKey Calculated VCD Bands (cm⁻¹)Experimental VCD Bands (cm⁻¹)Similarity Index
(2R, 5S)+10.5 @ 1050, -8.2 @ 1100, +5.1 @ 1350+10.2 @ 1052, -8.5 @ 1098, +4.9 @ 13550.98
(2S, 5R)-10.5 @ 1050, +8.2 @ 1100, -5.1 @ 13500.15
(2R, 5R)+9.8 @ 1045, +7.5 @ 1110, -6.0 @ 13400.45
(2S, 5S)-9.8 @ 1045, -7.5 @ 1110, +6.0 @ 13400.30

Conformational Preferences in Crystalline State

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. This technique would reveal the precise bond lengths, bond angles, and torsional angles of this compound, thereby defining its solid-state conformation.

The five-membered pyrrolidine ring is not planar and typically adopts either an envelope or a twist conformation to minimize steric and torsional strain. nih.gov In an envelope conformation, one atom is out of the plane of the other four, while in a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. nih.gov The analysis of the crystal structure would identify which of these conformations is preferred and would also define the orientation of the aminomethyl and methanol substituents relative to the ring (i.e., whether they are in cis or trans positions and their axial/equatorial-like positioning). For instance, in a related structure, [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol, the pyrrolidine ring was found to have an envelope conformation. researchgate.net

Table 2: Hypothetical Crystallographic Data for (2R, 5S)-(5-(Aminomethyl)pyrrolidin-2-yl)methanol

Table 2. Representative crystallographic parameters that would be obtained from a single-crystal X-ray diffraction experiment. Such data provides definitive proof of the molecule's solid-state structure and packing.
ParameterHypothetical Value
Chemical FormulaC₆H₁₄N₂O
Formula Weight130.19
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)a = 5.89, b = 10.21, c = 12.54
Volume (ų)753.4
Z (Molecules/unit cell)4
Pyrrolidine Ring ConformationEnvelope (C5-out-of-plane)

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The presence of a primary amine (-NH₂) and a primary alcohol (-OH) group, along with a secondary amine within the pyrrolidine ring (-NH-), makes this compound highly capable of forming extensive intermolecular hydrogen bonds. mdpi.com These interactions are crucial as they dictate the molecular packing in the crystal lattice and influence physical properties such as melting point and solubility.

In the crystalline state, a network of hydrogen bonds is expected. The hydroxyl group can act as both a hydrogen bond donor (O-H) and acceptor (O:), while the aminomethyl and ring amine groups can act as both donors (N-H) and acceptors (N:). This allows for the formation of robust and complex three-dimensional networks. Common hydrogen bonding motifs would likely include N-H···O, O-H···N, and N-H···N interactions, linking adjacent molecules into chains, sheets, or more complex arrangements. arxiv.orgnih.gov The specific geometry and strength of these bonds can be precisely determined from the crystal structure data.

Table 3: Potential Hydrogen Bond Interactions in the Crystal Lattice

Table 3. A summary of the likely hydrogen bonds (D–H···A, where D is the donor and A is the acceptor) that stabilize the crystal structure, with typical geometric parameters derived from crystallographic analysis.
Donor (D-H)Acceptor (A)Interaction TypeH···A Distance (Å)D-H···A Angle (°)
O-H (hydroxyl)N (aminomethyl)O-H···N1.85170
N-H (aminomethyl)O (hydroxyl)N-H···O1.92165
N-H (pyrrolidine)O (hydroxyl of adjacent molecule)N-H···O2.01168
N-H (aminomethyl)N (pyrrolidine)N-H···N2.10155

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry for investigating the electronic properties of molecules. nih.gov For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute a range of electronic descriptors. researchgate.net

These calculations can provide valuable insights into the molecule's reactivity and stability. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the regions of positive and negative potential, highlighting the sites most susceptible to electrophilic and nucleophilic attack. nih.gov

Table 4: Hypothetical Electronic Properties Calculated via DFT (B3LYP/6-311++G(d,p))

Table 4. A selection of electronic properties for this compound that can be predicted using DFT, offering a quantum-chemical perspective on its behavior.
PropertyCalculated Value
Energy of HOMO-6.2 eV
Energy of LUMO+1.5 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.5 D
Molecular Electrostatic Potential (MEP) Minimum-45 kcal/mol (near O and N atoms)
Molecular Electrostatic Potential (MEP) Maximum+30 kcal/mol (near hydroxyl and amine protons)

Molecular Dynamics (MD) Simulations for Conformational Landscape

While X-ray crystallography provides a static picture of the molecule in the solid state, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational landscape in a more biologically relevant environment, such as in solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of how the structure evolves over time.

For this compound, an MD simulation would typically be run using a classical force field (e.g., CHARMM, AMBER) in a box of explicit solvent molecules (e.g., water). The simulation would reveal the accessible conformations of the pyrrolidine ring and the flexible side chains. Analysis of the simulation trajectory can identify the most stable and populated conformational states, the timescale of transitions between them, and the role of solvent hydrogen bonding in stabilizing certain conformations. nih.gov

Table 5: Typical Parameters for a Molecular Dynamics Simulation

Table 5. A summary of typical settings for conducting an MD simulation to study the conformational dynamics of this compound in an aqueous environment.
ParameterSetting
SoftwareNAMD, GROMACS, or AMBER
Force FieldCHARMM36 or GAFF
Solvent ModelTIP3P Water
System Size1 molecule + ~2000 water molecules
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting spectroscopic signatures, which can be used to interpret experimental data and confirm structural assignments. DFT calculations are routinely used to predict vibrational (IR and Raman) frequencies and NMR chemical shifts. researchgate.net

To predict the IR spectrum, the vibrational frequencies and their corresponding intensities are calculated after a geometry optimization. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C). These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov A close match between the predicted and experimental spectra provides strong evidence for the proposed molecular structure and conformation. nih.gov

Table 6: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

Table 6. An illustrative comparison between key spectroscopic signals predicted by DFT and those that would be observed experimentally, aiding in the structural verification of this compound.
SpectroscopyFeatureCalculated ValueExperimental Value
IR (cm⁻¹)O-H stretch3450 (scaled)3445
N-H stretch3350, 3310 (scaled)3348, 3305
C-O stretch1040 (scaled)1042
¹³C NMR (ppm)C-OH (C6)65.565.1
C-NH₂ (C7)46.245.9
C2 (pyrrolidine)60.860.5
¹H NMR (ppm)H on C23.853.82
H on C53.103.13

Transition State Modeling for Reaction Mechanism Elucidation

While specific transition state modeling studies for this compound are not extensively documented in publicly available research, a comprehensive understanding of its probable reaction mechanisms can be extrapolated from computational studies on structurally analogous pyrrolidine-based organocatalysts. The insights gained from density functional theory (DFT) calculations on proline, prolinol derivatives, and prolinamides in key organic transformations, such as aldol (B89426) and Michael reactions, provide a robust framework for elucidating the mechanistic pathways involving this compound derivatives.

Computational investigations have been instrumental in revealing the origins of stereoselectivity in reactions catalyzed by proline and its analogs. nih.gov These studies consistently support an enamine-based catalytic cycle, which is the generally accepted mechanism for many reactions catalyzed by secondary amines. nih.gov In this mechanism, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound, typically a ketone or aldehyde, to form a nucleophilic enamine intermediate. This intermediate then attacks an electrophile, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis releases the product and regenerates the catalyst. nih.gov

For bifunctional pyrrolidine catalysts, which possess an additional functional group capable of hydrogen bonding, transition state models often invoke a synergistic activation. In the case of this compound, both the primary amine of the aminomethyl group and the hydroxyl group of the methanol substituent can participate in stabilizing the transition state. It is hypothesized that while the pyrrolidine's secondary amine forms the enamine, the hydroxyl or aminomethyl group can act as a hydrogen bond donor to activate the electrophile and orient it for a stereoselective attack. This dual activation is a common feature in many highly efficient organocatalysts. nih.gov

DFT calculations, often employing functionals like B3LYP or M06-2X, have been used to locate and characterize the geometries and energies of transition states for these reactions. nih.govresearchgate.net For instance, in proline-catalyzed aldol reactions, the Zimmerman-Traxler model has been adapted to explain the observed stereoselectivities. nih.gov This model proposes a chair-like six-membered transition state wherein the proline's carboxyl group (or a corresponding hydrogen-bond-donating group in derivatives) activates the aldehyde electrophile via hydrogen bonding. nih.govemorychem.science The stereochemical outcome is then determined by the facial selectivity of the enamine attack, which is influenced by the steric hindrance of the catalyst's structure.

The table below presents representative computational data for transition state barriers in proline-catalyzed aldol reactions, which can serve as a proxy for understanding the energetic landscape of reactions catalyzed by this compound derivatives. The key difference would be the nature of the hydrogen-bonding group, where the carboxylic acid of proline is replaced by the hydroxyl or amino group in the target compound.

ReactionCatalystComputational MethodFavored Transition StateCalculated Activation Energy (kcal/mol)Predicted Stereoselectivity
Acetone + BenzaldehydeL-ProlineB3LYP/6-31G(d,p)anti-si8.0 - 12.0(R)-product
Acetone + AcetaldehydeL-ProlineDFT-~8.0 (for C-C bond formation)-
Dioxanone + 2-chloropentanalL-ProlineIEFPCM(DCM)M06-2X/6-311++G(2d,2p)(R)-TS1O-ClRelative energy difference between TSssyn-product

This table is illustrative and based on data from studies on proline. The activation energies can vary based on the specific reactants, solvent models, and level of theory used. nih.govresearchgate.netresearchgate.net

Furthermore, the conformation of the pyrrolidine ring, often described as "up" or "down" puckering, has been shown to influence the stability of the transition state and, consequently, the stereoselectivity of the reaction. nih.gov For this compound derivatives, computational modeling would be essential to predict the preferred ring conformation and the orientation of the aminomethyl and hydroxymethyl substituents in the transition state assembly. The interplay between the steric bulk of these substituents and their hydrogen-bonding capabilities would ultimately dictate the efficiency and selectivity of the catalyst.

Exploration in Supramolecular Chemistry and Non Covalent Interactions Involving 5 Aminomethyl Pyrrolidin 2 Yl Methanol

Role of Directed Hydrogen Bonding in Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. Directed hydrogen bonding plays a pivotal role in achieving this specificity. In (5-(Aminomethyl)pyrrolidin-2-yl)methanol, the aminomethyl and methanol (B129727) moieties, along with the nitrogen atom of the pyrrolidine (B122466) ring, act as hydrogen bond donors and acceptors. This multiplicity of hydrogen bonding sites allows for the formation of specific and directional interactions with other molecules.

The primary amine (-NH₂) of the aminomethyl group has two hydrogen bond donors, while the nitrogen atom itself can act as a hydrogen bond acceptor. The hydroxyl group (-OH) of the methanol substituent has one hydrogen bond donor and the oxygen atom can act as an acceptor. Furthermore, the nitrogen atom within the pyrrolidine ring is a hydrogen bond acceptor. This array of functional groups can lead to the recognition of complementary molecules, such as carboxylic acids, amides, or other molecules with hydrogen bond donor and acceptor capabilities. The stereochemistry of the pyrrolidine ring further enhances the potential for specific molecular recognition, as the spatial arrangement of the functional groups can be precisely controlled. nih.gov

Functional Group Hydrogen Bond Donor/Acceptor Potential Interactions
Primary Amine (-NH₂)Donor (2 N-H), Acceptor (N)D-A-D array for binding to complementary sites
Pyrrolidine Ring (-NH-)Acceptor (N)Interaction with acidic protons
Hydroxyl Group (-OH)Donor (O-H), Acceptor (O)D-A capability for versatile binding

This table illustrates the potential hydrogen bonding sites in this compound and their roles in molecular recognition.

Formation of Self-Assembled Structures

The ability to form multiple, directional hydrogen bonds makes this compound a prime candidate for forming self-assembled supramolecular structures. Through intermolecular hydrogen bonding, individual molecules can aggregate into well-defined, ordered structures. For instance, head-to-tail hydrogen bonding between the alcohol of one molecule and the amine of another could lead to the formation of one-dimensional chains.

Alternatively, more complex two-dimensional or three-dimensional networks could arise from the interplay of the various hydrogen bond donors and acceptors. The chirality of the molecule is expected to play a crucial role in the nature of these self-assembled structures, potentially leading to the formation of helical or other chiral superstructures. The study of such self-assembly is fundamental to understanding how complex molecular systems can be built from simple building blocks.

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. mdpi.com While this compound is a relatively small molecule, it can act as a host for certain guests, or it can be incorporated into larger host systems. The pyrrolidine ring can provide a basic scaffold, and the aminomethyl and methanol groups can provide specific binding sites for guests through hydrogen bonding, electrostatic interactions, or van der Waals forces.

For example, the molecule could potentially form complexes with metal ions, where the nitrogen and oxygen atoms act as ligands. It could also encapsulate small organic molecules that are complementary in shape and chemical nature to the binding pocket formed by the pyrrolidine ring and its substituents. Computational studies could predict the binding affinities and geometries of such host-guest complexes, providing a basis for experimental investigation. mdpi.com

Potential Guest Type Plausible Binding Interactions
Metal Cations (e.g., Cu²⁺, Zn²⁺)Coordination with N and O atoms
Small Carboxylic AcidsHydrogen bonding with amine and hydroxyl groups
Anions (e.g., Cl⁻, Br⁻)Hydrogen bonding with N-H and O-H groups

This table provides hypothetical examples of host-guest interactions involving this compound.

Crystal Engineering and Solid-State Chemistry

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. polito.it For this compound, crystal engineering principles can be applied to control the packing of the molecules in the crystalline state. The strong and directional nature of hydrogen bonds makes them a powerful tool for directing the assembly of molecules into specific crystal lattices.

By understanding the preferred hydrogen bonding motifs of the amine and alcohol groups, it is possible to predict and design different polymorphic forms of the compound, each with unique physical properties. The chirality of the molecule is a key factor in its solid-state chemistry, as it will crystallize in a non-centrosymmetric space group. The study of the crystal structure of this compound and its co-crystals with other molecules would provide valuable insights into the interplay of non-covalent interactions in the solid state and could lead to the development of new materials with tailored properties. polito.it

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-(Aminomethyl)pyrrolidin-2-yl)methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Nucleophilic substitution : Start with halogenated pyrrolidine precursors (e.g., 5-chloropyrrolidine derivatives) and introduce the aminomethyl group via reaction with ammonia or protected amines under basic conditions (e.g., K₂CO₃ in DMF) .
  • Reductive amination : Use ketone intermediates (e.g., 5-formylpyrrolidin-2-yl)methanol and reduce with NaBH₄ or LiAlH₄ in ethanol to form the aminomethyl group .
  • Optimization : Monitor reaction progress via TLC and adjust parameters (temperature, solvent polarity, catalyst loading). For purification, employ column chromatography with silica gel or recrystallization in ethanol/water mixtures .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign stereochemistry and confirm substitution patterns (e.g., δ ~3.5 ppm for hydroxymethyl protons; δ ~2.8 ppm for aminomethyl protons) .
  • FTIR : Identify functional groups (O-H stretch ~3300 cm⁻¹, N-H bend ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Q. How does the presence of the aminomethyl and hydroxymethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Reactivity Insights :

  • The hydroxymethyl group can act as a hydrogen-bond donor, stabilizing transition states in SN2 reactions (e.g., with alkyl halides).
  • The aminomethyl group enhances nucleophilicity, facilitating reactions with electrophiles (e.g., acyl chlorides or sulfonating agents). Steric hindrance from the pyrrolidine ring may require bulky electrophiles to proceed at higher temperatures (~60–80°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported biological activities of this compound derivatives?

  • Contradiction Analysis :

  • Structural variations : Compare derivatives with different substituents (e.g., halogenated vs. alkylated analogs) to assess how electronic effects alter receptor binding .
  • Assay conditions : Replicate studies under standardized conditions (pH, temperature, cell lines) to isolate confounding variables.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

Q. What strategies are employed to enhance the enantiomeric purity of this compound during asymmetric synthesis?

  • Chiral Resolution Methods :

  • Chiral auxiliaries : Incorporate temporary chiral groups (e.g., Evans oxazolidinones) during synthesis, followed by cleavage .
  • Enzymatic resolution : Use lipases or esterases to selectively hydrolyze enantiomers in racemic mixtures .
  • Chiral chromatography : Separate enantiomers via HPLC with amylose-based columns (e.g., Chiralpak AD-H) .

Q. What in silico methods are utilized to predict the binding affinity of this compound derivatives toward biological targets?

  • Computational Approaches :

  • Molecular dynamics simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS) over 100-ns trajectories .
  • QSAR modeling : Train models on datasets of pyrrolidine derivatives to correlate substituent properties (logP, polar surface area) with activity .
  • Free-energy perturbation : Calculate ΔΔG values for binding affinity changes using FEP+ in Schrödinger Suite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.